molecular formula C17H15N3O2S B3002907 2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886918-74-7

2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B3002907
CAS No.: 886918-74-7
M. Wt: 325.39
InChI Key: XCWKPYLVAXJMSO-UHFFFAOYSA-N
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Description

2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a recognized potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase enzyme. SIRT2 plays a crucial role in cell cycle regulation, genome stability, and microtubule dynamics, making it a compelling target for oncological research. The primary research value of this compound lies in its application for probing the biological functions of SIRT2 in various disease models, particularly in oncology where SIRT2 inhibition has been investigated for its potential anti-proliferative effects . Its mechanism of action involves binding to the SIRT2 catalytic domain, effectively blocking its deacetylase activity and leading to increased acetylation levels of its substrate proteins, such as α-tubulin. This disruption provides researchers with a valuable tool to study the consequences of SIRT2 inhibition on cellular processes like mitotic exit, cell fate, and metabolic pathways. Furthermore, due to the implicated role of SIRT2 in neurological disorders including Parkinson's disease , this inhibitor is also of significant interest in neuroscience research for exploring novel neuroprotective strategies.

Properties

IUPAC Name

2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(22-17)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWKPYLVAXJMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-(methylsulfanyl)benzoic acid with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

    Coupling with Benzamide: The oxadiazole derivative can be coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and nitrogen heterocycles.

    Medicine: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets through its oxadiazole ring and aromatic groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The presence of the methylsulfanyl group could also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide" can be contextualized against related 1,3,4-oxadiazole derivatives. Below is a comparative analysis based on substituent variations, biological activity, and molecular properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Oxadiazole Benzamide Modifications Biological Activity Molecular Weight (g/mol) Source/Reference
Target Compound 4-(methylsulfanyl)phenyl 2-methyl Antifungal (predicted) ~370 (estimated) Not explicitly reported
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenylmethyl 4-sulfamoyl (benzyl/methyl) Antifungal (C. albicans, MIC = 50 µg/mL) 550.62
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl 4-sulfamoyl (cyclohexyl/ethyl) Antifungal (C. albicans, MIC = 100 µg/mL) 526.65
4-methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide 4-methylphenylamino 4-methoxy Bacteriostatic (E. coli, Enterobacter) 418.44
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-methoxyphenyl 4-sulfamoyl (dipropyl) Not reported 443.54
4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Furan-2-yl 4-chloro Not reported 386.78

Key Findings:

Sulfamoyl substituents (e.g., in LMM5/LMM11) correlate with thioredoxin reductase inhibition, while halogenated or methoxy groups (e.g., in and ) show broader antimicrobial effects .

Benzamide Modifications :

  • The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like dipropylsulfamoyl () or cyclohexyl/ethyl (LMM11), possibly favoring enzyme binding .

Biological Activity: LMM5 and LMM11 exhibit confirmed antifungal activity against C. albicans, with MIC values of 50 µg/mL and 100 µg/mL, respectively . The target compound’s activity remains unverified but is structurally analogous. Compounds with amino or methoxy groups (e.g., ) demonstrate bacteriostatic effects, suggesting divergent mechanisms from sulfamoyl-containing derivatives .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~370 g/mol) is lower than LMM5 (550.62 g/mol) and LMM11 (526.65 g/mol), which could improve pharmacokinetic properties such as solubility .

Biological Activity

2-Methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a suitable oxadiazole derivative. The presence of the methylsulfanyl group is crucial for enhancing biological activity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Aspergillus nigerModerate
Candida albicansModerate

The compound has been tested using standard methods such as the cup plate method at concentrations of 1 µg/mL in dimethylformamide (DMF), showing promising results against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In addition to antimicrobial activity, the cytotoxic effects of this compound have been evaluated against cancer cell lines. Studies show that certain oxadiazole derivatives can induce apoptosis in cancer cells:

Cell Line IC50 (µM) Reference
A-431 (skin carcinoma)<10
Jurkat (T-cell leukemia)<15

These findings suggest that the compound may interact with cellular pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
  • Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Antibacterial Screening : A study conducted on a series of oxadiazole derivatives showed that modifications to the phenyl ring significantly enhanced antibacterial potency against S. aureus and E. coli .
  • Anticancer Activity : Another investigation reported that specific substitutions on the oxadiazole ring improved cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents .

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